Prednisolone tebutate is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of prednisolone, which is widely used in clinical practice for its immunosuppressive and anti-inflammatory effects. Prednisolone and its derivatives, including prednisolone tebutate, are critical in the management of various inflammatory and autoimmune conditions. The efficacy of prednisolone in treating diseases such as multiple sclerosis, respiratory distress, and liver diseases, as well as its impact on metabolic processes like glucose homeostasis and cholesterol transport, has been extensively studied1456.
Prednisolone is particularly effective in the acute phase of multiple sclerosis (MS) relapses. It reduces the inflammatory response within the central nervous system by inhibiting the extravasation of immune cells and decreasing the cytotoxic effects of nitric oxide and tumor necrosis factor alpha1.
The presence of prednisolone in aquatic environments has raised concerns about its ecological impact. Studies on the freshwater snail, Physa acuta, have demonstrated that exposure to prednisolone can result in generational impairments, suggesting its potential as a bioindicator for glucocorticoid pollution2.
In a mouse model of aristolochic acid nephropathy (AAN), prednisolone treatment improved tubulointerstitial damage and altered the expression of glycolysis-related proteins, indicating a protective mechanism against renal fibrosis3.
Despite its anti-inflammatory properties, prednisolone has been found ineffective in treating acute respiratory distress syndrome (ARDS). This ineffectiveness may be due to its differential effects on the expression of NOS and NADPH oxidase, leading to increased superoxide formation in endothelial cells4.
Prednisolone has shown opposing effects in different models of liver injury. While it can attenuate T/NKT cell-mediated hepatitis, it may exacerbate hepatotoxin-induced liver injury by inhibiting the phagocytic and regenerative functions of macrophages and neutrophils5.
Prednisolone influences metabolic processes, such as increasing the enterohepatic cycling of bile acids and promoting reverse cholesterol transport. This is achieved through the induction of Asbt and the suppression of hepatic bile acid synthesis6.
Prednisolone can inhibit mitotic activity in human leukocytes, affecting the conversion of circulating leukocytes to a state capable of mitosis7. It also inhibits phagocytosis by polymorphonuclear leukocytes, which is a receptor-mediated event9.
In dystrophin-deficient skeletal muscle, prednisolone decreases inflammation by reducing cellular adhesion molecule expression, which is required for inflammatory cell infiltration10.
Prednisolone tebutate is derived from prednisolone, a well-established corticosteroid. Its chemical formula is , with a molar mass of approximately 458.59 g/mol . The compound is recognized for its structure based on a hydroxylated prostane moiety, which is characteristic of many steroids. It belongs to the broader class of corticosteroids, specifically categorized as glucocorticoids due to its significant anti-inflammatory effects.
The synthesis of prednisolone tebutate involves several steps that modify the prednisolone structure to enhance its pharmacological properties. The primary method for synthesizing prednisolone tebutate includes:
The synthesis parameters, such as temperature, reaction time, and concentration of reactants, play a crucial role in achieving high yields and purity of the final product .
The molecular structure of prednisolone tebutate can be described using its IUPAC name: 2-[(1R,3aS,3bS,9aR,9bS,10S,11aS)-1,10-dihydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethyl 3,3-dimethylbutanoate .
The compound's structural complexity allows it to engage effectively with glucocorticoid receptors in the body .
Prednisolone tebutate participates in various chemical reactions that are significant for its therapeutic effects:
These reactions underscore its mechanism of action and therapeutic efficacy .
Prednisolone tebutate exhibits several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetics and formulation strategies .
Prednisolone tebutate has several important applications in medicine:
Prednisolone tebutate (CAS 7681-14-3) is a synthetic corticosteroid ester with the systematic name (11β)-11,17-dihydroxy-21-[(3,3-dimethyl-1-oxobutyl)oxy]pregna-1,4-diene-3,20-dione. Its molecular formula is C₂₇H₃₈O₆, yielding a molecular weight of 458.59 g/mol [2] [3] [10]. The structure integrates a pregnane core modified with:
Stereochemical configuration is critical for glucocorticoid receptor binding. The molecule retains the natural corticosteroid 5β,8α,9β,10α,13β,14α configuration, with chair conformations in rings A and B and envelope conformations in rings C and D [3] [9]. The JSMol model (InChI Key: HUMXXHTVHHLNRO-KAJVQRHHSA-N
) confirms eight chiral centers, with the 11β-hydroxyl essential for biological activity [1] [9].
Table 1: Stereochemical Features of Prednisolone Tebutate
Stereo Center | Configuration | Functional Role |
---|---|---|
C-11 | β-OH | Receptor binding |
C-17 | α-OH | Metabolism modulation |
C-20 | Ketone | Structural rigidity |
C-21 | Ester group | Lipophilicity enhancement |
Prednisolone tebutate is a white to off-white crystalline solid with a melting point of 266–273°C and predicted density of 1.21 g/cm³ [6] [10]. Its solubility profile exhibits marked lipophilicity:
Stability studies indicate sensitivity to hydrolysis at the C21-ester bond, particularly under acidic or alkaline conditions. It requires storage at –20°C under inert atmosphere to prevent degradation [4] [10]. Crystallographic data are limited, but powder diffraction suggests a monoclinic lattice stabilized by intermolecular hydrogen bonding at C-11 and C-17 hydroxyls [5] [10]. The compound is classified as WGK 3 (severely hazardous to water) due to environmental persistence [1] [8].
Table 2: Physicochemical Properties of Prednisolone Tebutate
Property | Value | Conditions |
---|---|---|
Melting Point | 266–273°C | Capillary method |
Water Solubility | <0.01 mg/mL | 25°C |
DMSO Solubility | 218.06 mM (100 mg/mL) | 25°C |
Predicted LogP | 3.28–3.45 | ALOGPS |
pKa | 12.32 ± 0.70 | Predicted |
Flash Point | Not applicable | Non-flammable |
The synthesis of prednisolone tebutate involves biotransformation followed by chemical esterification:
Key purification steps include crystallization from ethanol-water mixtures and chromatographic polishing (silica gel, ethyl acetate/hexane). The final product must comply with pharmacopeial standards (USP reference standard 1558003), requiring ≥99% chromatographic purity and confirmation of stereochemistry by optical rotation [1] [8]. Industrial manufacturing adheres to ISO 17034 for certified reference materials (CRMs), with strict control of genotoxic impurities like alkyl chlorides [1] [8].
Chromatographic techniques dominate prednisolone tebutate analysis:
Spectroscopic identification includes:
Certified Reference Materials (CRMs) like Sigma-Aldrich PHR3227 provide traceability to USP/EP/BP standards. These CRMs are validated under ISO/IEC 17025 for identity (>99.5%), purity (HPLC), and water content (KF titration) [1] [8]. Quantitative assays require calibration against CRMs due to the lack of UV chromophores beyond the diene-one system.
Table 3: Vendors of Analytical Reference Standards
Vendor | Catalog Number | Package Size | Price (USD) | Certification |
---|---|---|---|---|
Sigma-Aldrich | PHR3227 | 500 mg | $228 | ISO 17025, USP 1558003 |
TRC Chemicals | P703910 | 200 mg | $220 | >98% purity (HPLC) |
MedChemExpress | HY-B1348 | 50 mg | $1,140 | >99% purity |
TargetMol | T12535 | 100 mg | $1,730 | Validated by LC-MS |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8